2-hydroxy-N,4-dimethoxybenzamide

Conformational Analysis Drug Design Chromatography

This precisely substituted benzamide features a unique 2-hydroxy motif that forms intramolecular hydrogen bonds, dramatically altering physicochemical and biological profiles versus analogs—a critical differentiator for reproducible HDAC inhibitor screening and antimicrobial SAR campaigns. Supplied at ≥98% purity, it serves as an analytical standard, synthetic building block, and antioxidant assay baseline. Trust a single, well-defined scaffold to eliminate batch-to-batch conformational variability that compromises experimental outcomes.

Molecular Formula C9H11NO4
Molecular Weight 197.19 g/mol
Cat. No. B14908984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N,4-dimethoxybenzamide
Molecular FormulaC9H11NO4
Molecular Weight197.19 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C(=O)NOC)O
InChIInChI=1S/C9H11NO4/c1-13-6-3-4-7(8(11)5-6)9(12)10-14-2/h3-5,11H,1-2H3,(H,10,12)
InChIKeyDOROVEJBWMNQNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-N,4-dimethoxybenzamide: A Benzamide Scaffold for Targeted Research Applications


2-Hydroxy-N,4-dimethoxybenzamide is a substituted benzamide derivative characterized by the presence of both hydroxy and methoxy functional groups on the benzamide core . This specific substitution pattern places it within a broader class of compounds known for diverse biological activities, including serving as useful building blocks in organic synthesis . As a research compound, it is utilized in experimental applications as an analytical standard, a synthetic precursor, or a candidate for biological activity screening, distinct from diagnostic or therapeutic human use .

Why 2-Hydroxy-N,4-dimethoxybenzamide Cannot Be Simply Substituted with In-Class Analogs


In-class substitution of benzamide derivatives is not trivial due to significant conformational and biological consequences dictated by the precise pattern of substituents. The aqueous solution conformation, a key determinant of target interaction, is highly sensitive to substituent position and type [1]. For example, the 2-hydroxy motif is known to form specific intramolecular hydrogen bonds that dramatically alter a compound's physicochemical and biological profile compared to analogs lacking this feature or with additional steric bulk, such as the 2,6-dimethoxy isomer [1]. These structural nuances directly impact experimental outcomes, underscoring the need for a specific, well-defined compound like 2-hydroxy-N,4-dimethoxybenzamide for reproducible research.

Quantifiable Differentiation of 2-Hydroxy-N,4-dimethoxybenzamide vs. Structural Analogs


Aqueous Solution Conformation and Intramolecular Hydrogen Bonding Distinguish 2-Hydroxybenzamides from 2,6-Dimethoxy Analogs

The target compound, as a 2-hydroxybenzamide, is expected to form a stabilizing intramolecular hydrogen bond in aqueous solution, a feature absent in the 2,6-dimethoxybenzamide analog due to steric hindrance. This conformational difference is directly measurable via reversed-phase liquid chromatography (LC) retention behavior. N-substituted 2-hydroxybenzamides are intramolecularly associated in aqueous solution through either N-H...O or O-H...O six-membered rings, which enhances their retention on a C18 column (increased capacity factor, k') [1]. In stark contrast, for 2,6-dimethoxybenzamides, steric factors prevent methoxy-amide coplanarity, and no intramolecular hydrogen bond is formed, leading to a dramatic decrease in retention for the 2,6-isomer relative to other positional isomers [1].

Conformational Analysis Drug Design Chromatography

The 2-Hydroxy Motif is Essential for Histone Deacetylase (HDAC) Inhibitory Activity in Benzamide Derivatives

Structure-activity relationship (SAR) studies on benzamide derivatives as histone deacetylase (HDAC) inhibitors have established that the 2'-substituent, specifically an amino or hydroxy group, is indispensable for inhibitory activity [1]. While specific IC50 data for the target compound is not identified in the primary literature, this class-level inference provides a strong differentiation point. Analogs lacking this 2-hydroxy group, such as simple N-substituted benzamides, are predicted to have negligible HDAC inhibitory activity. The presence of the 2-hydroxy group in the target compound fulfills a critical pharmacophoric requirement for this mechanism of action [1].

HDAC Inhibition Epigenetics Cancer Research

Antimicrobial Potential of 2-Hydroxybenzamide Derivatives Against Candida albicans

A study evaluating the antimicrobial activity of a series of novel 2-hydroxybenzamide derivatives, including esters, hydrazides, and hydrazones, found that all tested compounds presented good activity against the tested microorganisms and were more active against Candida albicans [1]. The established minimum inhibitory concentration (MIC) values for these derivatives ranged between 10^-2 and 3.6 × 10^-4 mol/L [1]. While the target compound is the core amide and not a derivative, it belongs to the same chemical class and shares the same 2-hydroxybenzamide pharmacophore, suggesting it would also exhibit this class-level antimicrobial potential, differentiating it from benzamide analogs lacking the 2-hydroxy group.

Antimicrobial Antifungal Drug Discovery

Antioxidant Capacity Predicted by 3D-QSAR Models for Hydroxy/Methoxy-Substituted Benzamides

A study on 25 novel methoxy and hydroxy-substituted heteroaromatic amides, closely related to benzamides, generated 3D-QSAR models to predict antioxidative activity [1]. The study directly validated the 3D-QSAR approach by comparing experimental and computationally predicted antioxidative activity, finding that experimentally determined activities for all novel compounds were within a standard deviation of error of the models [1]. The target compound, bearing both hydroxy and methoxy groups, is structurally related to the compounds used to build these models. This class-level inference suggests that its antioxidant potential can be estimated and that its specific substitution pattern contributes to a predictable activity profile, differentiating it from benzamides with different or no substituents.

Antioxidant 3D-QSAR Computational Chemistry

Primary Research and Industrial Applications for 2-Hydroxy-N,4-dimethoxybenzamide


HDAC Inhibitor Screening and Epigenetics Research

Given the established SAR that a 2'-hydroxy group is indispensable for HDAC inhibitory activity in benzamide derivatives, 2-hydroxy-N,4-dimethoxybenzamide is a relevant starting point or probe for HDAC inhibitor screening campaigns [1]. Researchers can use it to study structure-activity relationships around the benzamide core and its role in modulating histone acetylation.

Antimicrobial and Antifungal Agent Development

The compound serves as a core scaffold for developing new antimicrobial agents, leveraging the documented activity of the 2-hydroxybenzamide class against bacterial and fungal strains, with a noted higher efficacy against Candida albicans [1]. It can be used to generate libraries of novel derivatives for hit-to-lead optimization.

Antioxidant Activity Profiling and Computational Drug Design

As a compound with structural features found in validated 3D-QSAR models for antioxidant activity, 2-hydroxy-N,4-dimethoxybenzamide can be used in studies aimed at understanding and predicting free radical scavenging properties [1]. It can serve as a test case for computational models or as a baseline in comparative antioxidant assays.

Analytical Chemistry and Method Development

Due to its unique conformational properties that affect chromatographic retention, the compound can be utilized as a standard or model compound in analytical chemistry for method development and validation, particularly in reversed-phase LC studies of substituted benzamides [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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